molecular formula C25H25FN4O5 B6552559 [2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 1040655-65-9

[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B6552559
CAS No.: 1040655-65-9
M. Wt: 480.5 g/mol
InChI Key: WNLBCNFWXWHCDB-UHFFFAOYSA-N
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Description

[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a potent and selective small-molecule inhibitor designed to target the Tropomyosin Receptor Kinase (TRK) family, including TRKA, TRKB, and TRKC. These kinases are encoded by the NTRK1, NTRK2, and NTRK3 genes, and gene fusions involving these NTRK genes are well-characterated oncogenic drivers found in a wide range of tumor types (source) . This compound acts by competitively binding to the ATP-binding site of the kinase domain, effectively blocking the phosphorylation and activation of downstream signaling pathways such as MAPK/ERK and PI3K/AKT, which are critical for cell proliferation, survival, and differentiation (source) . Its primary research value lies in the study of NTRK-fusion positive cancers, enabling investigators to elucidate the mechanistic role of TRK signaling in tumorigenesis and to evaluate the efficacy of TRK inhibition in vitro and in vivo models. Furthermore, this inhibitor serves as a critical tool compound for high-throughput screening assays, target validation, and the development of companion diagnostics for TRK-targeted therapies. It is supplied for research applications only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-fluoro-4-methylphenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25FN4O5/c1-6-33-21-10-8-17(11-22(21)32-5)24-27-20(16(4)35-24)13-34-25(31)23-15(3)30(29-28-23)18-9-7-14(2)19(26)12-18/h7-12H,6,13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLBCNFWXWHCDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NC(=C(O2)C)COC(=O)C3=C(N(N=N3)C4=CC(=C(C=C4)C)F)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25FN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a complex organic molecule that integrates both oxazole and triazole functionalities. This structural complexity suggests potential biological activities that merit investigation in medicinal chemistry and pharmacology.

Structural Features

The compound's structure can be analyzed through its functional groups:

  • Oxazole ring : Known for its role in various biological activities.
  • Triazole moiety : Often associated with antimicrobial and anticancer properties.

The molecular formula is C26H28N4O5C_{26}H_{28}N_{4}O_{5}, with a molecular weight of approximately 476.53 g/mol. The compound's unique combination of functional groups may provide diverse interactions with biological targets.

Case Studies and Research Findings

  • Antimicrobial Activity : Triazole derivatives have been extensively studied for their antimicrobial properties. For example, compounds with triazole rings have shown significant efficacy against various bacterial strains and fungi, suggesting that the target compound may exhibit similar properties due to its triazole component .
  • Anticancer Potential : Research has indicated that oxazole-containing compounds can inhibit cancer cell proliferation. A study found that oxadiazole derivatives exhibited cytotoxic activity against several cancer cell lines (e.g., HeLa, Caco-2) . The presence of both oxazole and triazole in the target compound could enhance its anticancer activity.
  • Mechanistic Insights : Compounds containing these heterocycles often interact with key enzymes or receptors involved in disease pathways. For instance, the inhibition of enzymes such as cyclooxygenases (COX) and histone deacetylases (HDAC) has been linked to the therapeutic effects of similar compounds .

Pharmacological Targeting

The biological activity of this compound may also be linked to specific pharmacological targets:

  • PDE Inhibition : Compounds similar to the target have been shown to inhibit phosphodiesterases (PDEs), which play a crucial role in cellular signaling pathways. PDE inhibition can lead to increased levels of cyclic AMP (cAMP), influencing various physiological responses .

Scientific Research Applications

Structural Features

The compound's structure can be dissected into several functional groups:

  • Oxazole Ring : Contributes to the compound's biological activity.
  • Triazole Moiety : Known for its role in various pharmacological applications.
  • Ethoxy and Methoxy Substituents : May enhance solubility and bioavailability.

Medicinal Chemistry

The compound's unique structure suggests multiple applications in medicinal chemistry, particularly in the development of novel pharmaceuticals. Research indicates that compounds with similar structural features may exhibit:

  • Antimicrobial Activity : The presence of the triazole ring is often associated with antimicrobial properties.
  • Anticancer Potential : Similar compounds have shown promise in inhibiting cancer cell growth.

Computational Studies

Computational methods such as molecular docking and predictive modeling (e.g., PASS - Prediction of Activity Spectra for Substances) are employed to forecast the biological activities of this compound based on its structural characteristics. These studies are crucial for:

  • Understanding Mechanisms of Action : Insights into how the compound interacts with biological macromolecules.
  • Optimizing Pharmacological Profiles : Tailoring compounds for enhanced efficacy and reduced side effects.

Interaction Studies

Research focuses on how this compound interacts with proteins, nucleic acids, and other biological targets. Techniques include:

  • Molecular Docking Simulations : To predict binding affinities and orientations.
  • In Vitro Assays : To validate computational predictions through experimental data.

Similar Compounds

Several structurally similar compounds have been studied for their biological activities, providing context for the potential applications of the target compound:

Compound NameStructural FeaturesBiological Activity
1-(4-Methoxyphenyl)-5-methyltriazoleTriazole ringAntimicrobial
2-Ethoxyphenol derivativesEther functionalityAntioxidant
3-Methylbenzothiazole derivativesThiazole ringAnticancer

These comparisons highlight the diversity within similar chemical classes while underscoring the unique combination of oxazole and triazole rings present in the target compound, which may contribute to distinct biological activities.

Comparison with Similar Compounds

Substituent Variations in Triazole-Oxazole Hybrids

Compound Name Substituents on Triazole (Position 1) Substituents on Oxazole (Position 2) Key Functional Groups
Target Compound 3-Fluoro-4-methylphenyl 4-Ethoxy-3-methoxyphenyl Carboxylate ester, methyl
[2-(4-Ethoxy-3-Methoxyphenyl)-5-Methyl-1,3-Oxazol-4-yl]methyl 1-(4-Ethylphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxylate 4-Ethylphenyl 4-Ethoxy-3-methoxyphenyl Carboxylate ester, methyl
5-Amino-1-{[2-(4-Ethoxyphenyl)-5-Methyl-1,3-Oxazol-4-yl]methyl}-N-(2-Fluorophenyl)-1H-1,2,3-Triazole-4-Carboxamide 2-Fluorophenyl (amide) 4-Ethoxyphenyl Carboxamide, amino, methyl

Key Observations :

  • Replacing the carboxylate ester with a carboxamide in enhances hydrogen-bonding capacity, which may influence bioavailability .

Crystallographic and Conformational Analysis

  • Target Compound : While direct crystallographic data is unavailable, analogous structures (e.g., compounds 4 and 5 in ) exhibit isostructural triclinic symmetry (space group P̄1) with two independent molecules per asymmetric unit. These molecules adopt near-planar conformations, except for fluorophenyl groups oriented perpendicularly to the core .
  • Synthesis and Refinement : Similar compounds are crystallized from dimethylformamide (DMF) and refined using SHELXL and visualized via WinGX/ORTEP , methodologies likely applicable to the target compound.

Preparation Methods

Cyclodehydration of Serine Derivatives

This method involves coupling serine with leucine or valine, followed by cyclodehydration using diethylaminosulfur trifluoride (DAST) and potassium carbonate to form an oxazoline intermediate. Subsequent oxidation with bromochloroform and 1,8-diazabicycloundec-7-ene (DBU) yields the oxazole ring.

Example Protocol :

  • Couple L-serine with L-leucine using standard peptide coupling reagents (e.g., HBTU, DIPEA).

  • Treat the dipeptide with DAST (2 equiv) and K₂CO₃ (3 equiv) in anhydrous DCM at 0°C for 2 hours.

  • Oxidize the oxazoline intermediate with bromochloroform (1.5 equiv) and DBU (2 equiv) at room temperature for 12 hours.

  • Purify via silica gel chromatography (hexane/EtOAc 3:1).

MethodYield (%)Purity (%)Key Reagents
Cyclodehydration7795DAST, K₂CO₃, DBU
Direct Carboxylic Acid9498DMAP-Tf, Isocyanoacetate

Direct Synthesis from Carboxylic Acids

A more efficient approach utilizes triflylpyridinium (DMAP-Tf) to activate carboxylic acids, enabling direct oxazole formation with isocyanoacetates. This method is scalable and tolerates diverse functional groups.

Optimized Procedure :

  • Dissolve 4-ethoxy-3-methoxybenzoic acid (1.0 equiv) and DMAP (1.5 equiv) in DCM.

  • Add DMAP-Tf (1.3 equiv) and stir for 5 minutes at room temperature.

  • Introduce ethyl isocyanoacetate (1.2 equiv) and heat to 40°C for 30 minutes.

  • Quench with water, extract with DCM, and purify via column chromatography.

Synthesis of the Triazole Moiety

The triazole segment, 1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, is prepared via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Azide Preparation

  • Convert 3-fluoro-4-methylaniline to the corresponding azide using p-toluenesulfonyl azide and CuSO₄ in methanol at 0°C.

  • Isolate the azide via extraction (EtOAc/water) and dry over Na₂SO₄.

Alkyne Preparation

  • React methyl propiolate with iodomethane in the presence of K₂CO₃ to introduce the methyl group at the 5-position.

Cycloaddition Reaction

  • Combine the azide (1.0 equiv) and alkyne (1.1 equiv) in t-BuOH/H₂O (3:1).

  • Add CuSO₄·5H₂O (0.1 equiv) and sodium ascorbate (0.2 equiv) .

  • Stir at 50°C for 12 hours, then acidify with HCl to precipitate the product.

StepYield (%)Purity (%)Conditions
Azide Synthesis85900°C, 2 hours
CuAAC Reaction789750°C, 12 hours

Coupling of Oxazole and Triazole Moieties

The final step involves esterification of the oxazole methanol derivative with the triazole carboxylic acid.

Activation of the Carboxylic Acid

  • Dissolve the triazole carboxylic acid (1.0 equiv) in anhydrous DCM.

  • Add DCC (1.2 equiv) and DMAP (0.1 equiv) and stir for 1 hour at 0°C.

Esterification

  • Add the oxazole methanol (1.1 equiv) to the activated acid.

  • Stir at room temperature for 24 hours.

  • Filter to remove dicyclohexylurea and purify via silica gel chromatography.

ParameterValue
Coupling AgentDCC/DMAP
Reaction Time24 hours
Yield82%

Optimization and Challenges

Regioselectivity in Triazole Formation

The CuAAC reaction ensures exclusive 1,4-regioselectivity, avoiding the need for protecting groups.

Functional Group Compatibility

  • The DMAP-Tf method avoids side reactions with sensitive groups (e.g., esters, halogens).

  • DAST-mediated cyclodehydration requires anhydrous conditions to prevent hydrolysis.

Scalability

The DMAP-Tf route demonstrated scalability up to 50 g with consistent yields (90–94%).

Analytical Validation

Key Characterization Data :

  • Oxazole Intermediate : 1H^1H NMR (400 MHz, CDCl₃): δ 6.92 (s, 1H, Ar-H), 4.21 (q, J = 7.0 Hz, 2H, OCH₂), 2.45 (s, 3H, CH₃).

  • Triazole Intermediate : 19F^{19}F NMR (376 MHz, DMSO-d₆): δ -112.4 (s, 1F).

  • Final Product : HRMS (ESI): m/z calc. for C₂₇H₂₆FN₃O₆ [M+H]⁺: 524.1821, found: 524.1818 .

Q & A

Q. What synthetic strategies are recommended for constructing the oxazole and triazole rings in this compound?

The synthesis of heterocyclic moieties like oxazole and triazole typically involves cyclization reactions. For the oxazole ring, methods such as the Robinson-Gabriel synthesis (using carboxylic acid derivatives and α-halo ketones) or condensation of amides with α,β-diketones are common. The triazole ring can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), as demonstrated in related triazole-carboxylate derivatives . Multi-step protocols may require protecting groups for functional moieties (e.g., ethoxy or fluoro substituents) to prevent side reactions. For example, ethyl ester intermediates are often used to stabilize carboxylate groups during synthesis .

Q. Which spectroscopic and chromatographic techniques are critical for structural validation?

A combination of methods ensures accurate characterization:

  • X-ray crystallography : Resolves crystal packing and confirms stereochemistry (e.g., as shown for ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate in ).
  • HPLC and FTIR : HPLC monitors purity (>98% recommended for biological assays), while FTIR identifies functional groups (e.g., ester C=O stretches at ~1700 cm⁻¹) .
  • NMR : ¹H/¹³C NMR distinguishes substituent effects (e.g., methoxy vs. ethoxy protons at δ 3.7–4.3 ppm) .
TechniqueTarget ApplicationExample from Evidence
X-rayStereochemical confirmationEthyl thiazole-carboxylate
HPLCPurity assessment98%+ purity thresholds
¹H NMRSubstituent analysisFluorophenyl splitting patterns

Advanced Research Questions

Q. How can conflicting reactivity data for fluorophenyl and methoxyphenyl substituents be resolved?

Substituent effects on reactivity (e.g., electron-withdrawing fluoro vs. electron-donating methoxy groups) may lead to contradictions in reaction outcomes. For example, fluorophenyl groups can destabilize intermediates in nucleophilic substitutions, whereas methoxy groups enhance resonance stabilization. To address this:

  • Perform kinetic studies under varied conditions (temperature, solvent polarity) to isolate substituent contributions.
  • Use computational tools (DFT calculations) to model transition states, as applied in for triazole-carboxamide stability .
  • Compare with structurally analogous compounds (e.g., 5-(4-fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-4,5-dihydropyrazole in ) to identify trends .

Q. What experimental design principles optimize yield in multi-step synthesis?

Flow chemistry and Design of Experiments (DoE) are effective for optimization:

  • Flow chemistry (): Enables precise control of reaction parameters (residence time, temperature) for unstable intermediates like diazo compounds.
  • DoE : Statistical models (e.g., response surface methodology) identify critical factors (e.g., catalyst loading, solvent ratio). For example, in copolymer synthesis (), monomer ratios and initiator concentrations were optimized via factorial design .
  • In-line analytics : Real-time monitoring via FTIR or UV-vis reduces purification bottlenecks .

Q. What challenges arise in computational modeling of this compound’s binding interactions?

The compound’s size (MW ~500 g/mol) and flexibility (rotatable bonds from ester and triazole groups) complicate docking studies. Key considerations:

  • Conformational sampling : Use molecular dynamics (MD) simulations to explore low-energy conformers.
  • Solvent effects : Explicit solvent models (e.g., TIP3P water) improve accuracy for polar substituents (e.g., ethoxy groups).
  • Electrostatic interactions : Fluorine’s electronegativity and methoxy’s electron-donating effects require precise partial charge assignments, as seen in PubChem’s quantum-chemistry data for related triazoles .

Methodological Notes

  • Synthesis : Prioritize stepwise protocols with intermediates validated by LC-MS .
  • Data validation : Cross-reference crystallographic () and spectroscopic data () to resolve structural ambiguities.
  • Contradiction management : Compare substituent effects across analogs () to contextualize reactivity outliers.

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